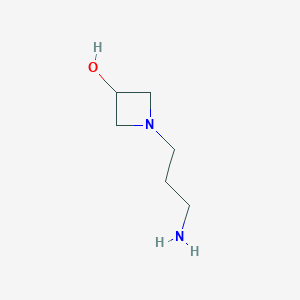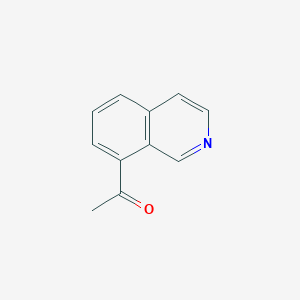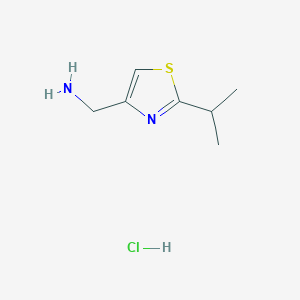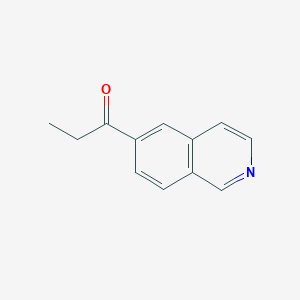
1-(异喹啉-6-基)丙-1-酮
描述
1-(Isoquinolin-6-YL)propan-1-one is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol .
科学研究应用
1-(Isoquinolin-6-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
作用机制
Target of Action
Isoquinoline alkaloids, which “1-(Isoquinolin-6-YL)propan-1-one” is a part of, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific studies on “1-(Isoquinolin-6-YL)propan-1-one”, it’s challenging to determine the exact biochemical pathways this compound affects. Isoquinoline alkaloids are known to affect various biochemical pathways, depending on their specific structure and target .
生化分析
Biochemical Properties
1-(Isoquinolin-6-YL)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, isoquinoline derivatives, including 1-(Isoquinolin-6-YL)propan-1-one, have been shown to exhibit interactions with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to potential therapeutic effects.
Cellular Effects
1-(Isoquinolin-6-YL)propan-1-one influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline derivatives can modulate the activity of signaling molecules like protein kinases, which play a crucial role in cell proliferation and apoptosis . Additionally, 1-(Isoquinolin-6-YL)propan-1-one may impact the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and immune function.
Molecular Mechanism
The molecular mechanism of 1-(Isoquinolin-6-YL)propan-1-one involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 1-(Isoquinolin-6-YL)propan-1-one can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isoquinolin-6-YL)propan-1-one can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that isoquinoline derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to 1-(Isoquinolin-6-YL)propan-1-one may result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(Isoquinolin-6-YL)propan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
1-(Isoquinolin-6-YL)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, isoquinoline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(Isoquinolin-6-YL)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, 1-(Isoquinolin-6-YL)propan-1-one may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
1-(Isoquinolin-6-YL)propan-1-one exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-6-YL)propan-1-one can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with a carbonyl compound in the presence of an acid catalyst to form the isoquinoline ring . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of 1-(Isoquinolin-6-YL)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 1-(Isoquinolin-6-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
相似化合物的比较
1-(Isoquinolin-6-YL)propan-1-one can be compared with other isoquinoline derivatives, such as:
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
- 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL)
Uniqueness: 1-(Isoquinolin-6-YL)propan-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-isoquinolin-6-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGWKBBGDBTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303968 | |
| Record name | 1-(6-Isoquinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-04-4 | |
| Record name | 1-(6-Isoquinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Isoquinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)
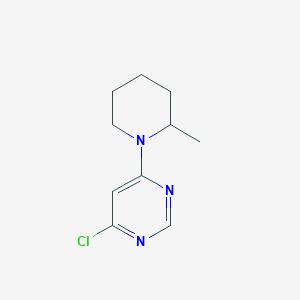

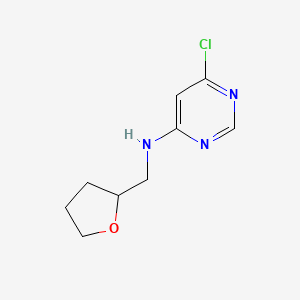
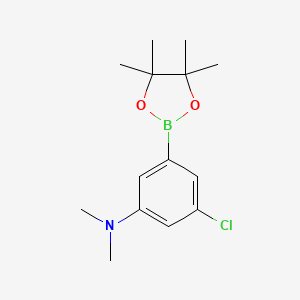
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
